Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- is a chemical compound with the molecular formula C13H17NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 4,4-diethoxy-1,2-butadiene under specific conditions. The reaction typically requires a solvent such as methylene chloride and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-4-iodo: A similar compound with an iodine atom at the 4-position.
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Another pyridine derivative with different substituents.
Uniqueness
Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
841235-26-5 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
InChI |
InChI=1S/C13H17NO3/c1-3-15-13(16-4-2)8-6-10-17-12-7-5-9-14-11-12/h5,7-11,13H,3-4H2,1-2H3 |
InChI Key |
AWIFNITWWWWXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C=COC1=CN=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.